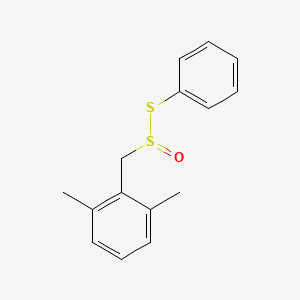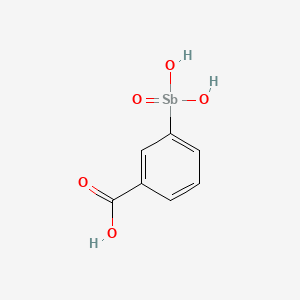![molecular formula C8H18N4O B14407444 N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea CAS No. 84384-18-9](/img/structure/B14407444.png)
N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability. This compound is a derivative of urea, where the hydrogen atoms are replaced by dimethylamino groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea typically involves the reaction of dimethylamine with formaldehyde, followed by the addition of urea. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylamine, formaldehyde, and urea. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea, which can be used in further chemical synthesis or industrial applications .
Scientific Research Applications
N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-[Bis(dimethylamino)methylidene]-N,N-dimethylurea involves its interaction with various molecular targets and pathways. It
Properties
CAS No. |
84384-18-9 |
|---|---|
Molecular Formula |
C8H18N4O |
Molecular Weight |
186.26 g/mol |
IUPAC Name |
3-[bis(dimethylamino)methylidene]-1,1-dimethylurea |
InChI |
InChI=1S/C8H18N4O/c1-10(2)7(11(3)4)9-8(13)12(5)6/h1-6H3 |
InChI Key |
NAJQFEKTWZAGFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC(=O)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)
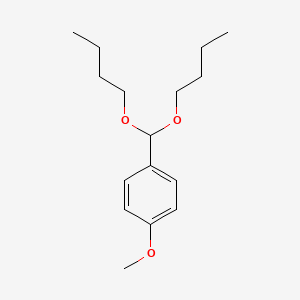
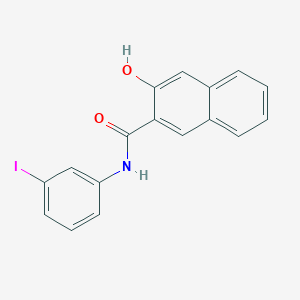
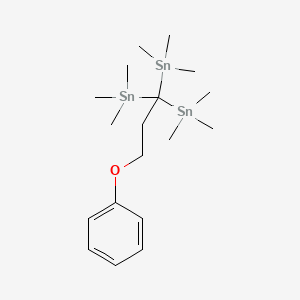
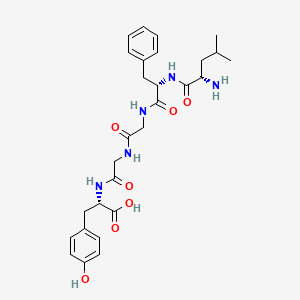
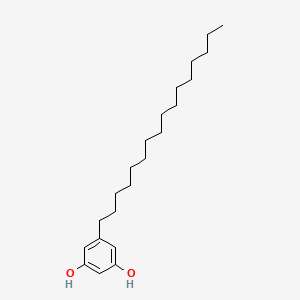
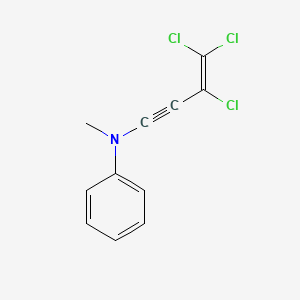
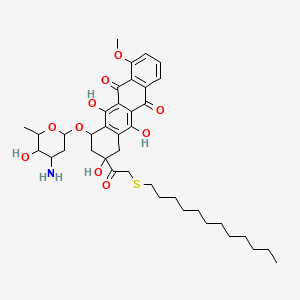
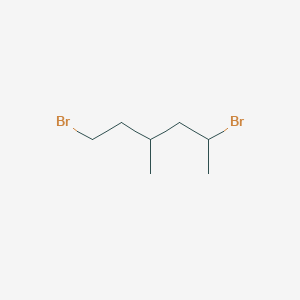

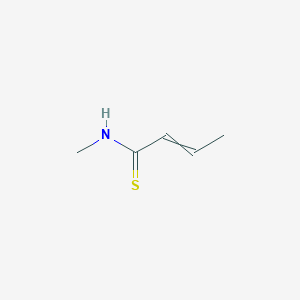
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
